

An In-depth Technical Guide to the In Vivo Metabolic Pathway of LCZ696

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Compound of Interest					
Compound Name:	E 696				
Cat. No.:	B1204868	Get Quote			

Disclaimer: Initial searches for the compound "**E 696**" did not yield a specific drug with established metabolic data. This guide assumes the query intended to investigate LCZ696, a well-documented pharmaceutical agent also known as sacubitril/valsartan. The following information pertains exclusively to LCZ696.

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of LCZ696, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the metabolic processes and experimental workflows.

Introduction to LCZ696 Metabolism

LCZ696 is a combination drug consisting of two active components in a 1:1 molar ratio: the neprilysin inhibitor prodrug sacubitril (AHU377) and the angiotensin II receptor blocker valsartan.[1][2] Upon oral administration, LCZ696 dissociates into sacubitril and valsartan.[3][4] Sacubitril is a prodrug that requires metabolic activation, while valsartan is active in its parent form. The biotransformation of these two components follows distinct pathways.

Metabolic Pathways of LCZ696 Components

The in vivo metabolism of LCZ696 is characterized by the rapid conversion of sacubitril to its active metabolite and minimal metabolism of valsartan.



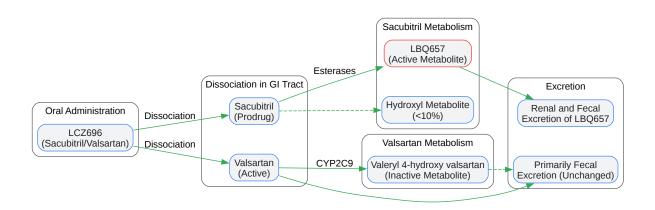
Sacubitril Metabolism:

Sacubitril is rapidly and extensively metabolized by esterases to its active metabolite, LBQ657. [2][5][6] This conversion is the primary metabolic step for sacubitril and is crucial for its therapeutic effect, as LBQ657 is the potent inhibitor of neprilysin.[2][7] A minor hydroxylated metabolite of sacubitril has been identified, but it accounts for less than 10% of the exposure and is not considered to play a significant role in the drug's activity.[5] The metabolism of sacubitril does not significantly involve cytochrome P450 (CYP) enzymes.[2][8]

Valsartan Metabolism:

Valsartan undergoes limited metabolism. Approximately 20% of a dose is metabolized, primarily through oxidation by the CYP2C9 isoenzyme to form an inactive metabolite, valeryl 4-hydroxy valsartan.[9][10][11] The remaining majority of the valsartan dose is excreted unchanged.[9] Due to the low extent of its metabolism, CYP450-mediated drug-drug interactions involving valsartan are considered unlikely.[10][11]

Below is a diagram illustrating the metabolic pathway of LCZ696.



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Metabolic pathway of LCZ696.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of sacubitril, its active metabolite LBQ657, and valsartan have been characterized in healthy subjects. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Sacubitril, LBQ657, and Valsartan after a Single Oral Dose of LCZ696

Parameter	Sacubitril	LBQ657	Valsartan	Reference
Tmax (h)	0.5 - 1.1	1.8 - 3.5	1.6 - 4.9	[1]
Terminal Half-life (h)	~1.3	~12	~21	[2]
Protein Binding (%)	94 - 97	94 - 97	95	[5]

Table 2: Excretion of Sacubitril and Valsartan Metabolites

Compound	Route of Excretion	Percentage of Dose	Reference
LBQ657 (from Sacubitril)	Urine and Feces	~85.5% (total)	[2]
Valsartan (Unchanged)	Feces	~83%	[9]
Valsartan (Unchanged)	Urine	~13%	[9]
Valeryl 4-hydroxy valsartan	Urine and Feces	~20% (as metabolites)	[9]

Experimental Protocols

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The investigation of the metabolic pathway of LCZ696 in vivo has involved several key experimental approaches, primarily clinical pharmacology studies in human subjects.

- 4.1. Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
- Objective: To characterize the absorption, metabolism, and excretion of LCZ696.
- Methodology:
 - Study Population: Healthy male subjects.
 - Dosing: A single oral dose of [14C]-labeled LCZ696 is administered.
 - Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predefined intervals.[2][12]
 - Analysis:
 - Total radioactivity in blood, plasma, urine, and feces is measured by liquid scintillation counting.
 - Plasma, urine, and feces samples are profiled for metabolites using high-performance liquid chromatography (HPLC) with radiochemical detection.[13]
 - The structures of metabolites are elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Key Findings: This type of study has been instrumental in determining that renal excretion is the primary route of elimination for radioactivity, with the majority of the drug being excreted as the active metabolite LBQ657 in both urine and feces.[2]
- 4.2. In Vitro Metabolism Studies
- Objective: To identify the enzymes responsible for the metabolism of sacubitril and valsartan.
- Methodology:

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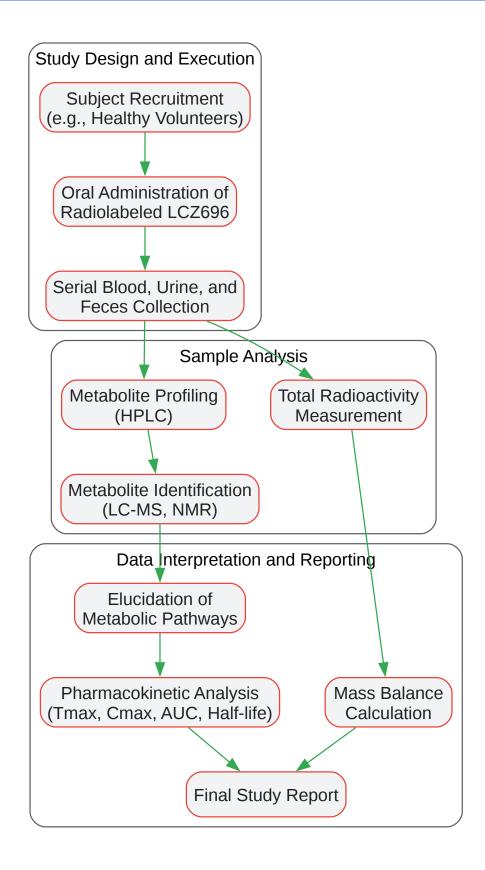




- Test Systems: Human liver microsomes, hepatocytes, and recombinant human CYP enzymes are used.[13]
- Incubation: Sacubitril or valsartan is incubated with the test systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
- Analysis: The formation of metabolites is monitored over time using LC-MS/MS.
- Enzyme Phenotyping: Specific chemical inhibitors or antibodies for CYP isoforms are used to identify the responsible enzymes.
- Key Findings: These studies have confirmed that sacubitril metabolism is not CYP-dependent, while valsartan is a substrate for CYP2C9.[10][11] They also help in assessing the potential for drug-drug interactions.[2]

Below is a diagram illustrating a typical experimental workflow for an in vivo metabolism study.





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Experimental workflow for in vivo metabolism studies.

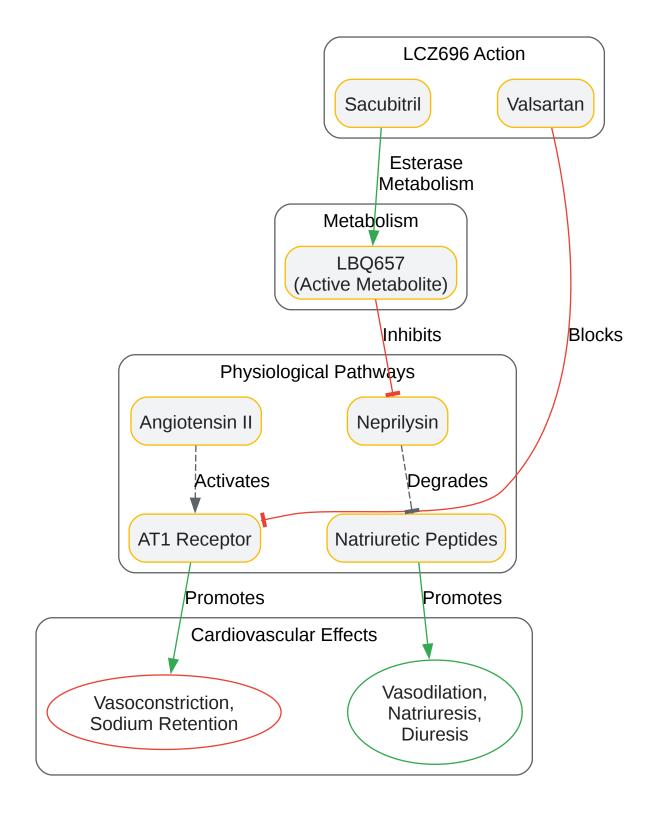


Signaling Pathways Influenced by LCZ696 Metabolism

The metabolic activation of sacubitril to LBQ657 is the key step that enables the therapeutic effects of LCZ696. LBQ657 inhibits neprilysin, an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (NPs). By inhibiting neprilysin, LBQ657 increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. Concurrently, valsartan blocks the angiotensin II type-1 (AT1) receptor, inhibiting the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction and sodium retention. The dual action of neprilysin inhibition and angiotensin receptor blockade provides the clinical benefits of LCZ696 in heart failure.[3][4][14]

Below is a diagram illustrating the signaling pathways affected by LCZ696.





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Signaling pathways affected by LCZ696.



Conclusion

The in vivo metabolism of LCZ696 is well-characterized, with the biotransformation of its two main components, sacubitril and valsartan, proceeding through distinct and well-understood pathways. The rapid esterase-mediated activation of the prodrug sacubitril to the potent neprilysin inhibitor LBQ657, coupled with the minimal metabolism of the AT1 receptor blocker valsartan, results in a predictable pharmacokinetic and pharmacodynamic profile. The experimental methodologies outlined in this guide have been crucial in elucidating these pathways and have provided a solid foundation for the clinical development and therapeutic use of LCZ696. Further research may continue to explore minor metabolic pathways and the influence of genetic polymorphisms on the metabolism and disposition of this important cardiovascular drug.

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